molecular formula C19H24N2O4S B4888067 N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Katalognummer B4888067
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: MHIGFSYZFNYYRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as ADAMTS13 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in treating various diseases.

Wirkmechanismus

N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor works by binding to the active site of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme, thereby inhibiting its activity and preventing the breakdown of vWF. This leads to an increase in the level of vWF in the blood, which promotes the formation of platelet-rich thrombi and prevents the formation of fibrin-rich thrombi.
Biochemical and Physiological Effects:
N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor has been found to increase the level of vWF in the blood, which promotes the formation of platelet-rich thrombi and prevents the formation of fibrin-rich thrombi. This leads to a reduction in the risk of blood clots in TTP patients. However, N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor may also increase the risk of bleeding due to the increased level of vWF in the blood.

Vorteile Und Einschränkungen Für Laborexperimente

N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor has several advantages for lab experiments, including its high potency and specificity for N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme, as well as its ability to inhibit the activity of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme in a dose-dependent manner. However, N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor also has several limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Zukünftige Richtungen

There are several future directions for the scientific research on N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor, including the development of new and more potent N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitors, the investigation of the long-term safety and efficacy of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor, and the exploration of its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor in clinical settings.

Synthesemethoden

N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor can be synthesized using a multi-step process involving the reaction of 2-aminobenzenesulfonamide with 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, followed by the addition of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride. The resulting product is purified using column chromatography to obtain the N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor in its pure form.

Wissenschaftliche Forschungsanwendungen

N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor has been studied extensively in scientific research for its potential therapeutic applications in treating various diseases, including thrombotic thrombocytopenic purpura (TTP), a rare blood disorder characterized by the formation of blood clots in small blood vessels throughout the body. N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor has been found to inhibit the activity of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme, which is responsible for breaking down von Willebrand factor (vWF), a protein that plays a crucial role in blood clotting. By inhibiting the activity of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme, N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor can prevent the formation of blood clots in TTP patients.

Eigenschaften

IUPAC Name

N-(2-adamantyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-10-19(22)20-16-9-15(2-3-17(16)25-10)26(23,24)21-18-13-5-11-4-12(7-13)8-14(18)6-11/h2-3,9-14,18,21H,4-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIGFSYZFNYYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.